molecular formula C14H13FNO3P B5536624 (4-fluorophenyl)(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)amine

(4-fluorophenyl)(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)amine

Cat. No. B5536624
M. Wt: 293.23 g/mol
InChI Key: RDFQSSDFTVUAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-fluorophenyl)(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)amine is a chemical compound that has garnered attention in the scientific community for its potential applications in various fields. This compound, also known as FBPAM, is a phosphine oxide derivative that has been synthesized and studied extensively for its unique properties.

Scientific Research Applications

Materials Science and Fluorogenic Sensors

  • Security Inks and Stimuli-Responsive Materials : A study on V-shaped molecules, including a compound related to the query, showed potential applications in security inks due to their morphology-dependent fluorochromism. This property allows for reversible changes in color upon exposure to mechanical force or pH changes, indicating utility in security and sensor applications (Xiao-lin Lu & M. Xia, 2016).

  • Fluorescent Sensors for Toxic Chemicals : Research on benzothiadiazole-based fluorescent sensors demonstrated selective detection capabilities for toxic chemicals like oxalyl chloride and phosgene. These sensors operate in a "turn-on" fluorescence mode, which could be useful for environmental monitoring and public safety (Wen-Qiang Zhang et al., 2017).

Medicinal Chemistry and Drug Development

  • Antitumor Properties : Compounds structurally similar to the query molecule, such as 2-(4-aminophenyl)benzothiazoles, have shown selective and potent antitumor properties. These findings suggest potential applications in cancer treatment, with modifications like fluorine substitution enhancing metabolic stability and efficacy (T. Bradshaw et al., 2002).

  • Neurological Disorders and Compulsive Behaviors : Another study evaluated the effects of compounds on binge eating in rats, revealing the potential of certain antagonists in treating compulsive eating disorders. This suggests applications in developing treatments for eating disorders and possibly other compulsive behaviors (L. Piccoli et al., 2012).

Chemical Synthesis and Analysis

  • Catalyst-Free Trifluoroethylation : Research on the trifluoroethylation of amines using trifluoroacetic acid represents a significant advancement in the synthesis of fluorinated amines, showing promise for pharmaceutical development where the manipulation of physicochemical properties is crucial (Keith G. Andrews et al., 2017).

  • Fluorogenic Substrates for Enzyme Assays : The synthesis of intramolecularly-quenched fluorogenic substrates incorporating aminocoumarin or aminoquinolinone-type fluorophores for enzyme assays highlights the application of similar compounds in biochemistry and analytical chemistry (G. Kokotos & C. Tzougraki, 1991).

properties

IUPAC Name

N-(4-fluorophenyl)-3-oxo-2,4-dihydro-1,5,3λ5-benzodioxaphosphepin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FNO3P/c15-11-5-7-12(8-6-11)16-20(17)9-18-13-3-1-2-4-14(13)19-10-20/h1-8H,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFQSSDFTVUAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC=C2OCP1(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FNO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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